Home > Products > Screening Compounds P109117 > Chmfl-abl/kit-155
Chmfl-abl/kit-155 -

Chmfl-abl/kit-155

Catalog Number: EVT-12558110
CAS Number:
Molecular Formula: C33H38F3N5O3
Molecular Weight: 609.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chmfl-abl/kit-155 is a potent dual kinase inhibitor specifically targeting the ABL and c-KIT kinases. This compound has garnered attention in the field of cancer research due to its potential efficacy in treating various hematological malignancies, particularly chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's ability to inhibit these kinases is crucial, as they play significant roles in cell proliferation and survival pathways.

Source

Chmfl-abl/kit-155 was developed as part of a research initiative focused on creating more effective treatments for cancers associated with ABL and c-KIT mutations. The compound is derived from a series of chemical modifications aimed at enhancing potency and selectivity against these targets, distinguishing it from existing therapies like Imatinib.

Classification

Chmfl-abl/kit-155 is classified as a type II kinase inhibitor. It operates by binding to the inactive conformation of the target kinases, which is a mechanism that allows it to effectively inhibit their activity even in the presence of mutations that confer resistance to other inhibitors.

Synthesis Analysis

Methods

The synthesis of Chmfl-abl/kit-155 involves several key steps:

  1. Core Structure Formation: The synthesis begins with the creation of a core structure through the reaction of specific chemical precursors, notably 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide.
  2. Functional Group Introduction: Various functional groups are introduced to optimize the compound’s biological activity. This step is critical for enhancing its potency and selectivity against the target kinases.
  3. Purification: The final product undergoes purification processes, such as chromatography, to ensure high purity levels necessary for biological testing .

Technical Details

The industrial production of Chmfl-abl/kit-155 utilizes similar synthetic routes but on a larger scale, emphasizing optimized reaction conditions for yield and purity. Key considerations include temperature control, solvent selection, and purification techniques to maximize efficiency.

Molecular Structure Analysis

Structure

Chmfl-abl/kit-155 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its inhibitory properties. The molecular formula includes various elements that facilitate interactions with the target kinases.

Data

Key structural data includes:

  • Molecular Weight: Approximately 493.26 g/mol.
  • Hydrogen Bond Acceptors: 7
  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 7
  • Aromatic Ring Count: 4
    This structural complexity allows for specific interactions with the ATP-binding sites of ABL and c-KIT kinases .
Chemical Reactions Analysis

Reactions

Chmfl-abl/kit-155 participates in several types of chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically controlled to optimize yields and purity .

Mechanism of Action

Chmfl-abl/kit-155 exerts its pharmacological effects by inhibiting ABL and c-KIT kinases, which are crucial for cell signaling pathways related to growth and survival. By binding to the ATP-binding site of these kinases, Chmfl-abl/kit-155 prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against cells harboring mutations that confer resistance to other treatments .

Physical and Chemical Properties Analysis

Physical Properties

Chmfl-abl/kit-155 is characterized by its solid form at room temperature with high solubility in organic solvents, which aids in its formulation for biological studies.

Chemical Properties

Some relevant chemical properties include:

  • Log P (cLogP): 4.59, indicating lipophilicity.
  • Topological Polar Surface Area (TPSA): 86.28 Ų, which influences permeability.
    These properties are critical for assessing the compound's bioavailability and interaction with biological membranes .
Applications

Chmfl-abl/kit-155 has several scientific applications:

  1. Cancer Research: It is primarily investigated for its potential use in treating chronic myeloid leukemia and gastrointestinal stromal tumors.
  2. Kinase Inhibition Studies: Utilized as a tool compound to explore kinase inhibition mechanisms and develop new therapeutic agents.
  3. Drug Discovery Programs: Its dual-targeting capability makes it valuable in designing next-generation inhibitors that can overcome resistance seen with traditional therapies like Imatinib .
Molecular Design and Discovery of CHMFL-ABL/KIT-155

Rational Structure-Based Design of Type II Kinase Inhibitors

CHMFL-ABL/KIT-155 (compound 34) was engineered as a type II kinase inhibitor targeting the inactive DFG-out conformation of ABL and c-KIT kinases. This design strategy exploits a unique hydrophobic pocket adjacent to the ATP-binding site, accessible only when the DFG motif (Asp-Phe-Gly) flips outward. The compound features a linear benzamide scaffold terminating in a 4-methylpiperazine group, enabling deep extension into this pocket while maintaining optimal binding kinetics [4] [5]. Structural analysis confirmed that the trifluoromethyl-phenyl moiety occupies the hydrophobic back cavity, stabilizing the DFG-out conformation through van der Waals interactions with conserved residues (e.g., Leu644 in ABL, Leu595 in c-KIT). This deliberate targeting of inactive conformations differentiates it from type I inhibitors and confers advantages in overcoming resistance mutations [4] [5].

Pharmacophore Hybridization Strategy for Dual ABL/KIT Targeting

The inhibitor integrates distinct pharmacophoric elements critical for dual kinase inhibition:

  • A hinge-binding benzamide core enabling hydrogen bonding with key residues in both kinases
  • A trifluoromethyl-phenyl group occupying the hydrophobic pocket in the DFG-out conformation
  • A terminal 4-methylpiperazine moiety enhancing solubility and forming salt bridges with acidic residues near the solvent frontThis hybridization approach resulted in balanced potency against ABL (IC₅₀ = 46 nM) and c-KIT (IC₅₀ = 75 nM), with significant activity against clinically relevant mutants including c-KIT V559D (GI₅₀ = 0.078 µM) and N822K (GI₅₀ = 0.124 µM) in BaF3 cellular assays [4]. Computational docking revealed minimal steric clashes when bound to either kinase, explaining its dual-target capability.

Table 1: Kinase Inhibition Profile of CHMFL-ABL/KIT-155

Kinase TargetIC₅₀ (nM)Cellular GI₅₀ (µM)Key Mutations Targeted
ABL (wild-type)460.033 (BaF3/BCR-ABL)M356T (GI₅₀=0.27µM)
c-KIT (wild-type)750.149 (BaF3/Tel-c-KIT)V559D, L576P, N822K
LCK120.386 (BaF3/Tel-LCK)-
PDGFRβ800.014 (BaF3/Tel-PDGFRβ)-

Data sourced from biochemical and cellular assays [4]

Structure-Activity Relationship Optimization of Benzamide Scaffolds

Systematic SAR exploration identified critical modifications enhancing dual-target potency:

  • Pyrimidine vs. Pyridine Linkers: Replacement of pyridine (6d, GI₅₀=0.33µM vs c-KIT) with pyrimidine (6f) improved ABL inhibition (GI₅₀=0.16µM) but reduced c-KIT activity. CHMFL-ABL/KIT-155’s hybrid linker balanced both activities [5].
  • Alkyl Spacer Optimization: Ethylene linkers (e.g., compound 6h) reduced c-KIT potency (GI₅₀=0.62µM) versus piperidine-oxygen connectors (GI₅₀=0.11µM in analogue 6c), justifying the oxygen-containing linker’s retention [5].
  • Substituent Effects: Meta-trifluoromethyl groups on the benzamide ring enhanced cellular penetration (logP ~3.2) versus electron-donating groups (e.g., 6m’s -OMe abolished activity). Fluorine atoms improved metabolic stability without sacrificing potency [4] [5].
  • Piperazine Optimization: N-methylation of the terminal piperazine increased solubility (clogP reduction from 5.1 to 3.9) while preserving kinase interactions, contrasting with bulkier groups that induced steric clashes [4].

Distinctive Hinge-Binding Mechanism via Carbonyl Oxygen Interaction

The benzamide carbonyl oxygen serves as a critical hydrogen bond acceptor with hinge region residues:

  • In ABL, it forms a bidentate H-bond with the backbone NH of Met318 (hinge residue) and the side chain of Thr315 (gatekeeper)
  • In c-KIT, equivalent bonds occur with Cys673 and Glu640, with additional stabilization from van der Waals contacts with Val654Mutagenesis studies confirmed that mutation of Glu640 in c-KIT reduces inhibitor binding by >100-fold. The carbonyl’s electrostatic potential (-42 kcal/mol) enables stronger hydrogen bonding (2.8–3.0 Å bond lengths) than typical amine hinges in type I inhibitors [4]. This interaction underpins its low-nanomolar potency against both targets, contrasting with rigid heterocyclic hinges in earlier inhibitors like imatinib.

Table 2: Structural Features Enabling Dual Kinase Inhibition

Structural ElementRole in ABL InhibitionRole in c-KIT InhibitionBiochemical Outcome
Benzamide carbonyl oxygenH-bonds with Met318 & Thr315H-bonds with Cys673 & Glu640Anchors compound in ATP-binding site
Trifluoromethyl-phenylFills hydrophobic pocket (Leu644)Binds Leu595 & Val603Stabilizes DFG-out conformation
Piperazine-methyl groupSalt bridge with Asp381Interacts with Asp792Enhances solubility & orientation
Pyrimidine linkerπ-stacking with Tyr253Van der Waals with Val654Augments affinity for mutants

Compound Nomenclature

Table 3: Identifiers for CHMFL-ABL/KIT-155

Identifier TypeName
Systematic IUPAC NameNot provided in sources
Common Research CodeCHMFL-ABL/KIT-155
Alternative DesignationCompound 34
CAS Registry Number2081093-21-0
Related CompoundsCHMFL-ABL-039 (distinct entity)

Properties

Product Name

Chmfl-abl/kit-155

IUPAC Name

N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C33H38F3N5O3

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42)

InChI Key

DQHVUKLVCBJBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.